4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide
Description
4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a naphthalen-2-yl group attached to the sulfonamide nitrogen.
Properties
Molecular Formula |
C16H12FNO2S |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-fluoro-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H12FNO2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H |
InChI Key |
ANDGMNRUCHKTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of essential biological processes, making it effective as an antibacterial or antifungal agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide, highlighting differences in substituents, physicochemical properties, and synthesis:
Key Observations:
Substituent Effects on Physical Properties :
- Bulky groups like mesityl (in B7) and naphthalen-2-yl elevate melting points (211–212°C) due to enhanced crystallinity and π-stacking .
- Aliphatic chains (e.g., propyl in ) or flexible groups (e.g., piperidin-4-ylmethyl in ) reduce melting points or result in oils.
Synthetic Efficiency: Yields vary significantly (45–89%), influenced by steric hindrance and reaction conditions. For example, trifluoroethoxy-phenoxy derivatives achieve 87% yield via optimized coupling , while pyrazolylpyridin-2-yl analogs require longer reaction times, yielding 45% .
Spectroscopic Signatures :
- Fluorine atoms induce deshielding in ¹H NMR (e.g., δ 8.06–7.86 in ).
- Naphthalen-2-yl groups produce distinct aromatic multiplet signals (δ 7.75–7.15 in ).
Biological Relevance :
Biological Activity
4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H10FNO2S |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | FC1=CC=CC2=C(C=C1)C(=C(C=C2)S(=O)(=O)N)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical cellular pathways, leading to various biological effects such as:
- Antimicrobial Activity: Inhibition of bacterial growth by interfering with cell wall synthesis or protein production.
- Anticancer Effects: Induction of apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
The compound demonstrates bactericidal activity by disrupting bacterial cell processes, which has been confirmed through various assays.
Anticancer Activity
Research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cells. In vitro studies have reported the following effects:
- Induction of apoptosis in breast cancer cell lines.
- Inhibition of cell proliferation in lung cancer models.
The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the naphthalene and sulfonamide moieties have been explored to enhance potency and selectivity. For instance, the introduction of electron-withdrawing groups has been shown to increase antibacterial activity.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics . -
Cancer Cell Line Research:
Another investigation focused on the anticancer properties of this compound in human breast cancer cell lines. The findings revealed that it effectively induced cell cycle arrest and apoptosis, suggesting potential for therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
